molecular formula C9H10FN B13949752 2-Ethenyl-3-fluoro-N-methylaniline CAS No. 210536-39-3

2-Ethenyl-3-fluoro-N-methylaniline

Cat. No.: B13949752
CAS No.: 210536-39-3
M. Wt: 151.18 g/mol
InChI Key: MVMWVVUCXNCCOA-UHFFFAOYSA-N
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Description

Significance of Arylamine Scaffolds in Advanced Chemical Research

Arylamines are fundamental building blocks in a vast array of chemical industries. Their presence is ubiquitous in pharmaceuticals, agrochemicals, dyes, and polymers. yufenggp.com The nitrogen atom directly attached to an aromatic ring provides a site for diverse chemical modifications, making arylamines versatile intermediates in organic synthesis. The development of efficient methods for constructing C-N bonds, such as the Buchwald-Hartwig amination, has revolutionized the synthesis of complex arylamine derivatives. These compounds are integral to the structure of numerous biologically active molecules and functional materials.

Strategic Importance of Fluorine Substituents in Organic Synthesis and Molecular Design

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. acs.org Fluorine's high electronegativity and small size can profoundly alter a molecule's properties, including its acidity, basicity, metabolic stability, and lipophilicity. The carbon-fluorine bond is one of the strongest in organic chemistry, which can enhance the thermal and chemical stability of a compound. rsc.org In drug design, fluorination can improve a molecule's ability to cross cell membranes and can block metabolic pathways, leading to enhanced therapeutic efficacy. The strategic placement of fluorine, as seen in the ortho-position to the ethenyl group and meta to the amino group in the target molecule, can significantly influence its electronic properties and reactivity.

Role of Ethenyl and N-Methylamine Functionalities in Enabling Complex Chemical Transformations

The ethenyl (or vinyl) group is a valuable functional handle in organic synthesis, providing a site for a wide range of chemical transformations. It can participate in various reactions, including polymerization, hydrogenation, and cross-coupling reactions, allowing for the construction of more complex molecular architectures. The ortho-positioning of the ethenyl group relative to the amine in anilines, as in 2-vinylanilines, opens up pathways for the synthesis of heterocyclic compounds like indoles and quinolines. nih.gov

The N-methylamine functionality is also of great importance in organic and medicinal chemistry. eurekaselect.com The methyl group can influence a molecule's solubility, lipophilicity, and biological activity. N-methylation is a common strategy in drug development to modulate the pharmacological profile of a lead compound. semanticscholar.org The presence of the N-methyl group in 2-Ethenyl-3-fluoro-N-methylaniline can affect its basicity and its potential interactions with biological targets.

Contextualizing this compound within Contemporary Organic Chemistry Research

While direct research on this compound is limited in publicly available literature, its structural motifs place it at the intersection of several active areas of research. The synthesis of polysubstituted anilines, particularly those with ortho-alkenylation, is a topic of ongoing interest. acs.orgrsc.org Furthermore, the development of novel fluorinated compounds for various applications remains a vibrant field of study.

The combination of the fluoro, ethenyl, and N-methyl groups on an aniline (B41778) scaffold suggests that this compound could be a valuable intermediate for the synthesis of complex heterocyclic systems, potentially with interesting biological activities or material properties. The interplay of the electronic effects of the fluorine and the reactivity of the ethenyl and N-methylamine groups makes it a compelling target for synthetic exploration.

Physicochemical Properties of Related Compounds

To provide context for the potential properties of this compound, the following table summarizes the known physical and chemical data for structurally related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2-Fluoro-N-methylaniline1978-38-7C₇H₈FN125.1487-88 /20mmHg
3-Fluoro-2-methylaniline443-86-7C₇H₈FN125.1489-91 /15mmHg
N-Methyl-2-vinylaniline5339-28-6C₉H₁₁N133.19Not available
2-Ethyl-N-methylaniline1821-38-1C₉H₁₃N135.21Not available

Data sourced from PubChem and commercial supplier information. nih.govnist.govnih.govnih.govsigmaaldrich.comchemicalbook.comnist.gov

Spectroscopic Data of a Related Compound: N-Methyl-2-vinylaniline

The following provides an example of the kind of spectroscopic data that would be crucial for the characterization of this compound, based on its non-fluorinated analog, N-Methyl-2-vinylaniline.

Spectroscopic DataN-Methyl-2-vinylaniline
IUPAC Name 2-ethenyl-N-methylaniline
SMILES CNC1=CC=CC=C1C=C
InChI InChI=1S/C9H11N/c1-3-8-6-4-5-7-9(8)10-2/h3-7,10H,1H2,2H3
InChIKey PUQNLIKQRSZTTM-UHFFFAOYSA-N

Data sourced from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

210536-39-3

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

2-ethenyl-3-fluoro-N-methylaniline

InChI

InChI=1S/C9H10FN/c1-3-7-8(10)5-4-6-9(7)11-2/h3-6,11H,1H2,2H3

InChI Key

MVMWVVUCXNCCOA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC=C1)F)C=C

Origin of Product

United States

Synthetic Methodologies for 2 Ethenyl 3 Fluoro N Methylaniline and Analogues

De Novo Synthetic Routes to 2-Ethenyl-3-fluoro-N-methylaniline

The de novo synthesis, or the construction of the target molecule from basic precursors, involves a sequence of reactions to build the substituted aniline (B41778) ring. The strategic placement of three different substituents requires precise control over reaction conditions and reagent choice.

Regioselective Amination and N-Alkylation Strategies for Aniline Derivatives

The formation of the core aniline structure and the subsequent N-alkylation are fundamental steps. Aromatic amines are typically synthesized through methods like the Buchwald-Hartwig or Chan-Lam cross-coupling reactions, which join an aryl halide with an amine. rsc.orgorganic-chemistry.org More recent advancements utilize photocatalysis for the direct reaction of arenes and alkyl amines, avoiding the need for pre-functionalization of the aromatic ring. thieme.denih.gov

Once the primary aniline is formed, N-methylation can be achieved through various methods. Traditional approaches often use reactive and toxic methyl halides. nih.gov More contemporary and safer methods include the use of dimethyl carbonate or the direct N-methylation of amines with methanol, facilitated by specific catalysts. nih.govchemicalbook.com For instance, iron(II) salts have been employed as environmentally benign catalysts for the synthesis of N-methylanilines from arenes. chemistryviews.org The choice of method depends on the substrate's tolerance to the reaction conditions and the desired selectivity.

A plausible synthetic sequence could begin with a pre-functionalized benzene (B151609) ring, followed by amination and then N-methylation, or vice-versa. The specific order is critical to manage the directing effects of the substituents.

Introduction of the Fluorine Atom at C3 Position: Advanced Fluorination Techniques

Introducing a fluorine atom at the meta position (C3) relative to the amino group presents a significant regiochemical challenge, as the amino group is a strong ortho-, para-director. This requires specialized fluorination techniques. Direct electrophilic fluorination of an aniline derivative would likely yield ortho- and para-fluorinated products.

To achieve meta-fluorination, strategies may include:

Directed Metalation: Using a directing group to guide a metalating agent to the C3 position, followed by quenching with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI).

Balz-Schiemann Reaction: This classic method involves the diazotization of a meta-amino group on a precursor, followed by thermal decomposition of the resulting tetrafluoroborate salt. This would necessitate starting with a molecule already containing an amino group at the C3 position.

Modern Electrophilic Fluorinating Agents: Reagents such as Selectfluor are widely used for fluorination. mdpi.com However, achieving the desired regioselectivity on an activated aniline ring often requires catalyst-free conditions or specific additives to control the reaction pathway. mdpi.comresearchgate.net

Recent progress in green fluorine chemistry emphasizes the development of methods that are more efficient and environmentally friendly, though achieving high selectivity remains a primary challenge. dovepress.com

Ethenyl Group Installation via Cross-Coupling or Addition Reactions

The final key substituent, the ethenyl (vinyl) group, is typically installed at the C2 position via a metal-catalyzed cross-coupling reaction. This requires the aniline intermediate to possess a handle for coupling, such as a halide (Br, I) or a triflate group, at the C2 position.

Commonly employed cross-coupling reactions for this purpose include:

Suzuki Coupling: Reaction of the C2-halogenated aniline with vinylboronic acid or its esters.

Stille Coupling: Coupling of the C2-halogenated aniline with a vinyltin reagent, such as vinyltributyltin. nih.gov

Heck Reaction: While typically used to vinylate aryl halides, it could be adapted for this synthesis.

The choice of catalyst, typically palladium-based, and ligands is crucial for achieving high yields and preventing side reactions. researchgate.net The reaction must be compatible with the other functional groups already present on the ring, namely the fluorine and the N-methylamino group.

Modular Synthesis Approaches Utilizing Pre-functionalized Building Blocks

For this compound, a modular approach could involve:

Fragment A Synthesis: Preparation of a 2-bromo-3-fluoroaniline building block.

Fragment B Introduction: N-methylation of Fragment A.

Final Assembly: A cross-coupling reaction to attach the ethenyl group from a vinyl-organometallic reagent to the N-methylated Fragment A.

This method compartmentalizes the synthetic challenges. For instance, the difficult C3-fluorination and C2-bromination can be perfected on a simple aniline precursor before the more sensitive N-methyl and ethenyl groups are introduced. This approach is particularly advantageous for creating libraries of related compounds by simply varying the final coupling partners. rsc.orgnih.gov

Green Chemistry Principles and Sustainable Synthesis of Fluorinated Anilines

The synthesis of complex molecules like fluorinated anilines is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. researchgate.netnih.gov

Key green chemistry considerations in the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product. Cross-coupling reactions, while powerful, can have poor atom economy due to the generation of stoichiometric inorganic salts.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions. nih.govsemanticscholar.org

Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. This includes using highly efficient metal catalysts or developing metal-free reaction pathways. rsc.org

Energy Efficiency: Utilizing methods like microwave irradiation or mechanochemistry to reduce reaction times and energy consumption compared to conventional heating. nih.gov

Applying these principles to the synthesis of fluorinated anilines involves developing catalyst systems that operate under mild conditions and exploring one-pot procedures to reduce the number of workup and purification steps, thereby minimizing solvent use and waste generation. dovepress.comnih.gov

Chemo- and Regioselective Considerations in the Synthesis of Substituted Anilines

The primary challenge in synthesizing polysubstituted anilines is controlling the chemo- and regioselectivity of the reactions. The aniline scaffold contains multiple reactive sites, and the directing effects of the substituents must be carefully managed.

Regioselectivity: This refers to the control of the position of substitution. The N-methylamino group is a powerful ortho-, para-directing group due to its electron-donating nature. Therefore, introducing substituents at the meta-position (C3) or differentiating between the two ortho-positions (C2 and C6) requires specific strategies. researchgate.net For example, installing the ethenyl group at C2 and the fluoro group at C3 necessitates overcoming the natural directing effects of the amine. This can sometimes be achieved through steric hindrance or the use of a temporary directing group. researchgate.net

Chemoselectivity: This involves selectively reacting one functional group in the presence of others. For example, during N-methylation, conditions must be chosen to avoid over-alkylation to the quaternary ammonium salt. Similarly, during cross-coupling, the catalyst should not interact undesirably with the amino or fluoro groups.

Achieving the desired substitution pattern for this compound often requires a multi-step sequence where blocking groups or specific directing groups are used to force reactions to occur at the desired positions. researchgate.netbeilstein-journals.org

Data Tables

Table 1: Comparison of N-Alkylation Methods for Anilines

MethodAlkylating AgentCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Reductive AminationAldehyde/KetoneReducing agent (e.g., NaBH₃CN)Mild, acidic/neutral pHWide substrate scopeStoichiometric waste from reducing agent
Direct AlkylationAlkyl HalideBase (e.g., K₂CO₃)50-100 °CSimple procedureRisk of over-alkylation, toxic reagents
Borrowing HydrogenAlcoholTransition Metal (e.g., Ir, Ru) nih.govHigh temperature (~100-150 °C)High atom economy, water is the only byproductRequires specific, often expensive, catalysts
Using CarbonatesDimethyl CarbonateBase or catalyst chemicalbook.comRefluxLow toxicity of alkylating agentCan require long reaction times

Table 2: Common Cross-Coupling Reactions for Ethenyl Group Installation

ReactionVinyl SourceCatalyst System (Typical)Key Features
Suzuki CouplingVinylboronic acid/esterPd(PPh₃)₄ + Base (e.g., Na₂CO₃)Stable and accessible boron reagents; tolerant of many functional groups.
Stille CouplingVinyltributyltinPd(PPh₃)₄Mild reaction conditions; tin byproducts are toxic and difficult to remove. nih.gov
Heck ReactionEthylene / StyrenePd(OAc)₂ + Ligand + BaseDirect vinylation of aryl halides; can have issues with regioselectivity.
Negishi CouplingVinylzinc halidePd or Ni catalystHighly reactive organozinc reagents; sensitive to air and moisture.

Advanced Reactivity Studies and Mechanistic Investigations of 2 Ethenyl 3 Fluoro N Methylaniline

Aromatic Ring Functionalization: Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of the benzene (B151609) ring in 2-ethenyl-3-fluoro-N-methylaniline is governed by the interplay of the electronic and steric effects of its three distinct substituents. These groups influence the electron density of the ring and direct the regiochemical outcome of substitution reactions.

In electrophilic aromatic substitution (EAS), the outcome is determined by the cumulative influence of the substituents on the stability of the cationic intermediate (the sigma complex). The N-methylamino group is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance (+R effect). This effect strongly stabilizes the positive charge in the sigma complex and directs incoming electrophiles to the ortho and para positions. The ethenyl (vinyl) group is weakly activating, also through resonance, and similarly directs to the ortho and para positions. Conversely, the fluorine atom is a deactivating group due to its strong inductive electron withdrawal (-I effect), which destabilizes the cationic intermediate. However, like other halogens, it is an ortho, para-director because its lone pairs can participate in resonance donation (+R effect), which preferentially stabilizes the intermediates formed from ortho and para attack.

For this compound, the positions ortho and para to the strongly activating N-methylamino group are C6 and C4, respectively.

Position C6: This position is ortho to the N-methylamino group but is also flanked by the fluoro substituent, creating significant steric hindrance.

Position C4: This position is para to the N-methylamino group and meta to the fluoro and ethenyl groups.

Position C2: This position is occupied by the ethenyl group.

Position C5: This position is meta to the N-methylamino group.

The powerful +R effect of the N-methylamino group is the dominant factor, strongly activating the C4 and C6 positions. Due to the steric hindrance at C6 from the adjacent fluoro group, electrophilic substitution is most likely to occur at the C4 position.

SubstituentPositionInductive Effect (-I)Resonance Effect (+R)Overall Effect on ReactivityDirecting Preference
-NHCH₃C1Weakly DeactivatingStrongly ActivatingStrongly ActivatingOrtho, Para (C2, C4, C6)
-CH=CH₂C2Weakly DeactivatingWeakly ActivatingWeakly ActivatingOrtho, Para (C1, C3, C5)
-FC3Strongly DeactivatingWeakly ActivatingWeakly DeactivatingOrtho, Para (C2, C4, C6)

Combined Prediction for Electrophilic Attack: The positions are activated in the order C4 > C6 >> C5. Substitution is predicted to occur predominantly at the C4 position.

Nucleophilic aromatic substitution (SNAr) on this molecule is generally disfavored. SNAr reactions require an aromatic ring that is rendered electron-deficient by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group. In this compound, the ring is activated by electron-donating groups, making it nucleophilic rather than electrophilic. While fluorine can be an excellent leaving group in SNAr reactions, the electronic character of the ring is unsuitable for a standard addition-elimination mechanism.

Palladium-catalyzed C-H functionalization has become a powerful tool for forging new bonds directly onto aromatic rings. These reactions often rely on a directing group to position the palladium catalyst proximally to a specific C-H bond, enabling high regioselectivity. The N-methylamino group, or more commonly a modified N-acyl or N-pyridinyl group, can serve as an effective directing group for the ortho-C-H functionalization of anilines.

In this compound, the N-methylamino group would direct the catalyst toward the C6 position. However, this position is sterically encumbered by the adjacent C3-fluoro substituent. This steric clash would likely hinder the formation of the cyclometalated palladium intermediate necessary for C-H activation, thus making direct functionalization at C6 challenging.

While ortho-functionalization is most common, recent advances have enabled meta- and para-C-H functionalization through the design of specialized ligands that position the catalyst at a distance from the directing group. Such strategies could potentially be employed to functionalize the C4 or C5 positions of this compound, although this would require careful selection of the catalytic system and likely modification of the directing N-methylamino group (e.g., by acylation).

Reactivity of the Ethenyl Group: Addition and Cycloaddition Reactions

The ethenyl group is a versatile functional handle, susceptible to a wide range of addition and cycloaddition reactions, allowing for the construction of new carbocyclic and heterocyclic frameworks.

Ortho-vinylanilines are valuable precursors for the synthesis of five-membered nitrogen heterocycles, particularly indolines. Through formal [4+1] cycloaddition or annulation strategies, the four-atom N-C-C=C system of the o-vinylaniline reacts with a one-atom synthon to construct the indoline ring. While classical Diels-Alder reactions are [4+2] cycloadditions, these [4+1] processes typically involve transition metal catalysis and reagents that serve as a source of a single atom (often carbon).

Examples of such transformations that are applicable to the 2-ethenylaniline framework include:

Palladium-Catalyzed [4+1] Cycloaddition: Reactions of vinyl-substituted benzoxazinones (derivable from o-vinylanilines) with N-tosylhydrazones can generate indolines. organic-chemistry.org In this process, the tosylhydrazone serves as a carbene precursor, providing the C1 component.

Iridium-Catalyzed [4+1] Cycloaddition: Hydroxyallyl anilines can react with sulfoxonium ylides in the presence of an iridium catalyst to furnish 3-vinyl indolines. organic-chemistry.org The ylide provides the single carbon atom for the cyclization.

These methods demonstrate that the this compound scaffold is a suitable substrate for transition-metal-catalyzed annulations to produce highly substituted and functionalized indolines.

The ethenyl group, being analogous to a styrene moiety, is highly susceptible to radical addition reactions. The addition of a radical species to the terminal carbon of the double bond generates a resonance-stabilized benzylic radical, which can then undergo further transformations.

Key radical-mediated reactions involving the ethenyl group include:

Atom Transfer Radical Addition (ATRA): In the presence of a radical initiator (e.g., via photoredox catalysis), a reagent like (phenylsulfonyl)difluoromethyl iodide can add across the double bond. organic-chemistry.org The initial radical adds to the terminal carbon, and the resulting benzylic radical abstracts an iodine atom to complete the addition.

Hydroalkylation: Photoredox catalysis can enable the addition of alkyl radicals, generated from alkyl halides, across the double bond in an anti-Markovnikov fashion, leading to the formation of C(sp³)–C(sp³) bonds. researchgate.net

Multicomponent Reactions: Visible-light-driven photoredox catalysis can facilitate three-component reactions. For instance, 2-vinylanilines can react with sulfonyl chlorides and sulfur ylides in a process involving sequential radical addition and substitution to afford complex sulfonated indolines. fao.org This pathway involves the initial addition of a sulfonyl radical to the ethenyl group, followed by intramolecular cyclization of the aniline (B41778) nitrogen onto the resulting benzylic radical to form the indoline ring. fao.org

Reaction TypeRadical Source ExampleKey IntermediateTypical Product Type
Atom Transfer Radical Addition (ATRA)R-X (e.g., CBrCl₃, PhSO₂CF₂I)Benzylic Radical1,2-Adduct (e.g., Haloalkane)
HydroalkylationAlkyl HalidesBenzylic RadicalHydroalkylation Product
Radical Cyclization/AminationSulfonyl ChloridesBenzylic RadicalFunctionalized Indoline

Transformations Involving the N-Methylamine Moiety

The N-methylamine group is a key functional group that can be readily transformed or used to influence other reactions. Its basicity and nucleophilicity are central to its reactivity.

N-Acylation: The N-methylamino group can be easily acylated with reagents like acetic anhydride or benzoyl chloride. This transformation is often used strategically in multi-step syntheses. Converting the strongly activating -NHCH₃ group to a moderately activating N-amido group (-N(COCH₃)CH₃) can prevent polysubstitution during electrophilic aromatic substitution and circumvents the issues associated with Friedel-Crafts reactions, where the basic amine complexes with the Lewis acid catalyst. youtube.com The amine can be regenerated later by hydrolysis.

N-Oxidation: The secondary amine can be oxidized to various products, such as hydroxylamines or nitrones, using appropriate oxidizing agents.

Further N-Alkylation: Reaction with alkyl halides can lead to the formation of a tertiary amine and subsequently a quaternary ammonium salt. These salts can act as phase-transfer catalysts or be involved in elimination reactions.

C-H Functionalization of the Methyl Group: While C-H functionalization of the aromatic ring is one possibility, the C-H bonds of the N-methyl group are also susceptible to reaction. Palladium-catalyzed acetoxylation of Boc-protected N-methylanilines has been shown to occur selectively on the methyl group, providing a direct route to functionalize this position. organic-chemistry.org

The reactivity of the N-methylamine moiety thus provides numerous avenues for further derivatization of the this compound molecule, enhancing its utility as a synthetic building block.

N-Alkylation and Acylation Reactions for Derivatization

The derivatization of this compound at the nitrogen atom is a key transformation for modulating its chemical properties and for the synthesis of more complex molecular architectures. As a tertiary arylamine, its reactivity in N-alkylation and N-acylation reactions is well-established in principle, though influenced by the electronic and steric environment conferred by the aromatic substituents.

N-Alkylation Reactions

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, reacting with alkyl halides to form quaternary ammonium salts. This transformation, known as the Menshutkin reaction, is a fundamental process for introducing an additional alkyl group. The reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism.

The reactivity of the tertiary amine is governed by a balance of factors. The N-methyl and the ethenyl groups are generally electron-donating, which should enhance the nucleophilicity of the nitrogen atom. Conversely, the fluorine atom at the 3-position exerts an electron-withdrawing inductive effect, which may slightly diminish the nitrogen's nucleophilicity. Steric hindrance around the nitrogen is relatively low, facilitating the approach of alkylating agents.

Common alkylating agents for such transformations include simple alkyl halides like methyl iodide or ethyl bromide. The reaction typically proceeds by treating the amine with an excess of the alkyl halide, often in a polar aprotic solvent. Under these conditions, the formation of the corresponding quaternary ammonium salt is generally efficient.

Table 1: Representative N-Alkylation Reactions of Tertiary Amines

Amine Substrate Alkylating Agent Product Type General Conditions
Tertiary Arylamine Methyl Iodide (CH₃I) Quaternary Ammonium Iodide Excess CH₃I, Polar aprotic solvent (e.g., Acetonitrile)
Tertiary Arylamine Ethyl Bromide (CH₃CH₂Br) Quaternary Ammonium Bromide Excess CH₃CH₂Br, Heating may be required

Acylation Reactions

While tertiary amines like this compound cannot be acylated in the same manner as primary or secondary amines to form amides (as they lack a proton on the nitrogen), they can react with acylating agents. This typically involves the formation of a reactive acylammonium intermediate. For instance, reaction with an acyl chloride can yield an N-acyl quaternary ammonium salt. These intermediates are often highly reactive and can be used in situ as acyl transfer agents. Derivatization via acylation is a common strategy to modify the chemical properties of amine-containing compounds. acs.org

The process involves the replacement of an active hydrogen on an amine with an acyl group to form an amide. acs.org For tertiary amines, this reaction pathway is different. However, they can serve as catalysts in acylation reactions or form reactive intermediates.

Oxidative Pathways of Tertiary Arylamines

The oxidation of tertiary arylamines such as this compound is a complex process that can proceed through several pathways, influenced by the oxidant, reaction conditions, and the electronic properties of the substituents on the aromatic ring. The initial and most common step is the removal of a single electron from the nitrogen atom to form a radical cation. nih.gov

Key oxidative pathways for tertiary arylamines include:

N-dealkylation: This is a major metabolic pathway for many tertiary amine drugs, often mediated by enzymes like cytochrome P450. researchgate.netmdpi.com The mechanism can involve either a single-electron transfer (SET) followed by deprotonation or a direct hydrogen atom transfer (HAT) from the α-carbon of an alkyl group. acs.orgnih.gov For this compound, this would lead to the formation of 2-ethenyl-3-fluoroaniline and formaldehyde. Studies on N-ethyl-N-methylaniline have shown that N-oxidation and N-dealkylation are distinct metabolic routes. nsf.gov

N-oxide formation: Oxidation can also occur directly at the nitrogen atom to form a tertiary amine N-oxide. acs.org This pathway is competitive with N-dealkylation and is also observed in enzymatic systems. wikipedia.org

Coupling Reactions: The radical cation intermediate can undergo coupling reactions. For instance, in the oxidation of N-methylanilines, the formation of N,N'-dimethyl-N,N'-diphenylhydrazine through a coupling mechanism has been reported. bwise.kr The radical cation can also couple with a neutral amine molecule, leading to dimerization or polymerization, a process often observed during electrochemical oxidation which can lead to electrode passivation.

The one-electron oxidation potential of anilines is strongly influenced by substituents. daneshyari.comresearchgate.net Electron-donating groups lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups increase it. For this compound, the combined electronic effects of the ethenyl, fluoro, and N-methyl groups will determine its specific oxidation potential and the favorability of these different pathways.

Transition Metal-Catalyzed Transformations

The structural motifs within this compound, namely the vinyl group and the substituted aromatic ring, make it an excellent candidate for a variety of transition metal-catalyzed transformations. These reactions are powerful tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular structures.

Cross-Coupling Methodologies for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for C-C and C-N bond formation. nsf.govscilit.comdntb.gov.ua

C-C Bond Formation:

The ethenyl (vinyl) group of the molecule is a prime site for C-C bond formation via the Heck reaction . wikipedia.orgbwise.kr This reaction couples the vinyl group with an aryl or vinyl halide (or triflate). In a potential Heck reaction involving this compound, the molecule would serve as the alkene component, reacting with a suitable organohalide to form a more substituted alkene. The regioselectivity and stereoselectivity of the addition would be influenced by the palladium catalyst, ligands, and reaction conditions.

Table 2: Potential Heck Reaction with this compound

Coupling Partner (R-X) Catalyst System Potential Product Structure
Aryl Iodide (Ar-I) Pd(OAc)₂, PPh₃, Base Aryl-substituted ethenylaniline
Aryl Bromide (Ar-Br) Pd(OAc)₂, P(o-tol)₃, Base Aryl-substituted ethenylaniline

C-N Bond Formation:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between an aryl halide (or triflate) and an amine. nih.govrsc.orgnih.gov While this compound itself would act as the amine coupling partner, its derivatives possessing an aryl halide functionality could react with other primary or secondary amines to generate more complex diaryl or alkyl-aryl amines. The development of specialized phosphine ligands has been crucial in expanding the scope of this reaction to a wide range of substrates, including sterically hindered and electronically diverse anilines. beilstein-journals.org The reaction generally involves a Pd(0)/Pd(II) catalytic cycle initiated by the oxidative addition of the aryl halide to the palladium(0) complex. mdpi.com

Catalytic Fluorination and Fluoroalkylation Reactions

Introducing additional fluorine atoms or fluoroalkyl groups into the structure of this compound can significantly alter its physicochemical and biological properties. Modern catalytic methods offer pathways to achieve these transformations with high selectivity.

Catalytic Fluorination:

Direct C-H fluorination of aromatic rings is a challenging but increasingly feasible transformation. For anilines, electrophilic fluorination is a common approach. wikipedia.org The reaction of anilines with electrophilic fluorine sources like F₂ in strong acids (e.g., triflic acid) can lead to fluorination primarily at the meta-position relative to the strongly electron-withdrawing ammonium group formed in situ. daneshyari.com Reagents such as Selectfluor® are widely used for electrophilic fluorination of a variety of substrates, including amines. researchgate.netbeilstein-journals.org

Transition metal-catalyzed C-H fluorination, often directed by a coordinating group, is another powerful strategy. nih.gov The N-methylamino group in the target molecule could potentially act as a directing group in palladium- or copper-catalyzed processes, guiding the installation of a fluorine atom at an ortho C-H bond (i.e., the 2-position, though this is already substituted, or the 4-position).

Catalytic Fluoroalkylation:

Fluoroalkylation, particularly trifluoromethylation, is of great interest in medicinal chemistry. Visible-light photoredox catalysis has emerged as a mild and efficient method for generating fluoroalkyl radicals from sources like RF-I (e.g., CF₃I) or Togni's reagents. acs.orgnih.govnih.gov These electrophilic radicals readily react with electron-rich aromatic systems like anilines. rsc.org The reaction of this compound under these conditions would likely lead to fluoroalkylation on the aromatic ring. The regioselectivity would be governed by the electronic effects of the existing substituents, with substitution anticipated at positions ortho or para to the activating N-methylamino group. Ruthenium-catalyzed ortho-selective C-H perfluoroalkylation of unprotected anilines has also been reported. researchgate.net

Table 3: Potential Catalytic Fluoroalkylation of this compound

Fluoroalkyl Source Catalyst System Reaction Type Expected Product
CF₃I fac-[Ir(ppy)₃] or Ru(bpy)₃Cl₂, Visible Light Photoredox Radical Trifluoromethylation Trifluoromethylated aniline derivative
Togni's Reagent Organic Dye (e.g., Eosin Y), Visible Light Photoredox Radical Trifluoromethylation Trifluoromethylated aniline derivative

These advanced catalytic methods provide a versatile toolkit for the specific and controlled functionalization of this compound, enabling the exploration of its chemical space for various applications.

Derivatization and Analogue Design Based on 2 Ethenyl 3 Fluoro N Methylaniline

Synthesis of Novel Nitrogen Heterocycles Incorporating the 2-Ethenyl-3-fluoro-N-methylaniline Scaffold

The 2-vinylaniline moiety is a well-established precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. researchgate.net The presence of the amino and ethenyl groups in a proximate relationship allows for intramolecular cyclization reactions to form fused ring systems.

One of the most common applications of 2-vinylanilines is in the synthesis of quinolines. acs.orgorganic-chemistry.org Various catalytic systems can be employed to facilitate the cyclization of 2-vinylanilines with different reaction partners. For instance, a nickel-catalyzed cascade reaction of 2-vinylanilines with gem-dichloroalkenes can yield diversely substituted quinolines. acs.org Similarly, an iron(II) phthalocyanine-catalyzed photo-thermo-mechanochemical approach enables the synthesis of quinolines from 2-vinylanilines and sulfoxonium ylides. organic-chemistry.org

The reaction of 2-vinylanilines with (hetero)aryl aldehydes, proceeding through an in situ generated aldimine, can be considered a Povarov-type cyclization to produce quinoline derivatives. researchgate.net These transformations can be promoted by transition metal catalysts or organocatalysts. researchgate.net

Reaction TypeReactantsCatalyst/ConditionsHeterocyclic Product
Cascade Reaction2-Vinylanilines, gem-dichloroalkenesNickel catalystSubstituted Quinolines
Photo-Thermo-Mechanochemical Synthesis2-Vinylanilines, Sulfoxonium ylidesIron(II) phthalocyanineSubstituted Quinolines
Povarov-type Cyclization2-Vinylanilines, (Hetero)aryl aldehydesTransition metal or organocatalystSubstituted Quinolines

Beyond quinolines, the reactivity of the 2-vinylaniline scaffold can be harnessed to synthesize other nitrogen heterocycles. For example, reactions with alkynes can lead to the formation of various fused systems, and intramolecular cyclization strategies can be employed to construct different ring sizes. The specific reaction conditions and the choice of coupling partners would determine the final heterocyclic structure.

Generation of Fluoroalkene and Fluorinated Building Blocks from the Ethenyl Moiety

The ethenyl group of this compound is a key functional handle for the introduction of further fluorine atoms, leading to the generation of valuable fluoroalkene and other fluorinated building blocks. The synthesis of fluorinated organic compounds is of significant interest due to the unique properties that fluorine imparts on molecules, such as enhanced metabolic stability and altered electronic characteristics. nbinno.com

One potential transformation is the halofluorination of the ethenyl double bond. This reaction typically involves an electrophilic source of a halogen (e.g., N-bromosuccinimide or N-iodosuccinimide) and a nucleophilic fluoride source, resulting in the anti-addition of a halogen and a fluorine atom across the double bond. nih.gov Subsequent elimination of the halogen can then provide a fluoroalkene.

ReactionReagentsIntermediate ProductFinal Product
BromofluorinationN-Bromosuccinimide, Fluoride sourceVicinal bromo-fluoroalkaneFluoroalkene
IodofluorinationN-Iodosuccinimide, Fluoride sourceVicinal iodo-fluoroalkaneFluoroalkene

Furthermore, the ethenyl group can be a precursor for other fluorinated moieties. For example, oxidative cleavage of the double bond could yield a carbonyl group, which could then be subjected to fluorination reactions to introduce gem-difluoro or trifluoromethyl groups. The development of new fluorination methods is an active area of research, with various reagents and catalysts available to achieve these transformations. olemiss.eduyoutube.com

Modulation of Electronic and Steric Properties through Further Derivatization

The electronic and steric properties of this compound can be fine-tuned through derivatization of the N-methylamino group and the aromatic ring. These modifications can significantly impact the molecule's reactivity, conformation, and potential biological activity.

The secondary amine functionality is a prime site for derivatization. Acylation of the N-methylamino group with acid chlorides or anhydrides would produce the corresponding amides. This transformation would alter the electronic nature of the nitrogen, making it less basic and introducing a bulkier substituent. The choice of the acyl group allows for a systematic variation of steric and electronic properties. rsc.orgresearchgate.net

Derivatization ReactionReagentFunctional Group FormedEffect on Properties
AcylationAcid chloride (R-COCl)AmideDecreased basicity, increased steric bulk
SulfonylationSulfonyl chloride (R-SO2Cl)SulfonamideDecreased basicity, introduction of a strong electron-withdrawing group
AlkylationAlkyl halide (R-X)Tertiary amineIncreased basicity, increased steric bulk

The introduction of different substituents on the nitrogen atom can lead to significant steric hindrance, which can influence the molecule's preferred conformation and its ability to interact with other molecules. rsc.orgresearchgate.net Computational studies on substituted dihalobenzenes have shown that the interplay between steric effects and electron delocalization determines the most stable isomers. nih.govsemanticscholar.org

Regioselective Introduction of Additional Functional Groups

The existing substituents on the aromatic ring of this compound direct the regioselectivity of further electrophilic aromatic substitution reactions. The N-methylamino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The ethenyl group is a weakly activating ortho-, para-director.

The combined directing effects of these groups would need to be considered to predict the outcome of electrophilic substitution reactions. The position ortho to the N-methylamino group (and meta to the fluorine) and the position para to the N-methylamino group (and meta to the ethenyl group) are likely to be the most activated towards electrophilic attack.

Modern synthetic methods offer a range of strategies for the regioselective functionalization of anilines, often utilizing directing groups to achieve high selectivity. acs.orgresearchgate.net For example, C-H activation strategies can be employed to introduce new functional groups at specific positions on the aromatic ring. researchgate.net Both metal-catalyzed and metal-free methods have been developed for the ortho-, meta-, and para-functionalization of anilines. researchgate.netacs.org

Functionalization TypePositionMethodPotential Functional Groups
C-H ArylationOrtho to amineTransition metal catalysisAryl groups
C-H AminationOrtho to amineBrønsted acid catalysisAmino groups acs.org
C-H ThiolationPara to amineMetal-free cross-dehydrogenative couplingThioether groups

These advanced synthetic techniques provide a powerful toolkit for the precise installation of additional functional groups onto the this compound scaffold, enabling the synthesis of a diverse library of analogues with tailored functionalities.

Computational and Theoretical Investigations of 2 Ethenyl 3 Fluoro N Methylaniline

Electronic Structure and Aromaticity Analysis using Quantum Chemical Methods

The electronic structure of 2-ethenyl-3-fluoro-N-methylaniline is fundamentally governed by the interplay of the aromatic phenyl ring and its diverse substituents. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to elucidate the distribution of electrons and the degree of aromaticity in the molecule.

The presence of the electron-donating -NH(CH₃) group and the electron-withdrawing fluorine atom on the aniline (B41778) ring creates a push-pull effect, which significantly influences the electron density distribution. The ethenyl group, being a π-system, can participate in conjugation with the aromatic ring, further modifying its electronic properties.

Aromaticity, a key concept in understanding the stability and reactivity of cyclic conjugated systems, is quantitatively assessed using various indices. masterorganicchemistry.com For this compound, the analysis would likely involve calculating the Nucleus-Independent Chemical Shift (NICS) values and analyzing the electron localization function (ELF). NICS calculations, which probe the magnetic shielding at the center of the ring, are a widely accepted method for quantifying aromaticity. researchgate.net Negative NICS values are indicative of aromatic character. The ELF provides a visual representation of electron pair localization, offering insights into bonding and electron delocalization.

Table 1: Calculated Aromaticity Indices for this compound

Aromaticity IndexCalculated ValueInterpretation
NICS(0) (ppm)-8.5Aromatic
NICS(1) (ppm)-10.2Strongly Aromatic
HOMA0.95High Aromaticity

Note: The data in this table is theoretically plausible and generated for illustrative purposes based on principles of computational chemistry.

The results from these calculations are expected to confirm that the central phenyl ring retains a high degree of aromaticity despite the substitution pattern. The interplay of the substituents, however, would lead to a non-uniform distribution of electron density across the ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.

Reaction Mechanism Elucidation through DFT Calculations

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms. For this compound, a particularly interesting reaction to study would be the electrophilic addition to the ethenyl group, a common reaction for alkenes.

The mechanism of an electrophilic addition, for instance, with a generic electrophile (E⁺), would proceed through a transition state leading to a carbocation intermediate. DFT calculations can be used to locate the geometry of this transition state and calculate its energy. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in its vibrational spectrum.

Table 2: Calculated Energies for the Electrophilic Addition to this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Carbocation Intermediate+5.7
Product-10.8

Note: The data in this table is theoretically plausible and generated for illustrative purposes based on principles of computational chemistry.

Chemical reactions are typically carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent. The solvent can stabilize charged species like transition states and intermediates, thereby altering the activation energy and reaction rates.

For the electrophilic addition to this compound, performing the calculations in different solvents (e.g., a non-polar solvent like hexane (B92381) and a polar solvent like water) would reveal the extent of solvent influence. It is expected that a polar solvent would lower the activation energy by stabilizing the charged transition state and the carbocation intermediate, thus accelerating the reaction.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the N-methyl and ethenyl groups, which can rotate around their single bonds, gives rise to multiple possible conformations for this compound. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can explore the conformational space and identify the most populated conformations. The results of MD simulations can provide insights into the flexibility of the molecule and the average orientation of its functional groups. For this compound, the orientation of the ethenyl group relative to the phenyl ring and the conformation of the N-methyl group would be of particular interest.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. researchgate.netnih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Data
¹H NMR (ppm)Aromatic protons: 6.5-7.5; Ethenyl protons: 5.0-6.0; N-methyl protons: ~2.9
¹³C NMR (ppm)Aromatic carbons: 110-150; Ethenyl carbons: 115-140; N-methyl carbon: ~30
IR (cm⁻¹)N-H stretch: ~3400; C=C (aromatic) stretch: 1600-1450; C-F stretch: ~1250
UV-Vis (nm)λmax ≈ 250, 290

Note: The data in this table is theoretically plausible and generated for illustrative purposes based on principles of computational chemistry.

The calculated spectra can be compared with experimental data if available. A good agreement between the predicted and experimental spectra would provide strong evidence for the correctness of the computational model and the structural assignment of the molecule. For instance, the calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other approximations in the theoretical model.

Advanced Spectroscopic Characterization and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the cornerstone for determining the precise structure of 2-Ethenyl-3-fluoro-N-methylaniline in solution. A combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton, carbon, and fluorine signals.

¹H, ¹³C, and ¹⁹F NMR for Complex Structural Assignments

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethenyl (vinyl) group protons, and the N-methyl protons. The chemical shifts (δ) and coupling constants (J) would provide crucial information about the electronic environment and spatial relationships of these protons. For instance, the protons of the ethenyl group would appear as a characteristic set of multiplets, and their coupling patterns would confirm their connectivity. The aromatic protons' chemical shifts and splitting patterns would be influenced by the activating N-methylamino group and the deactivating, ortho-directing fluorine atom.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be particularly informative, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The signals for the ethenyl and N-methyl carbons would also appear in their expected regions.

¹⁹F NMR: The fluorine NMR spectrum would provide a direct observation of the fluorine atom. The chemical shift of the ¹⁹F signal would be sensitive to the electronic environment of the aromatic ring. Furthermore, coupling between the fluorine atom and nearby protons (³JHF) and carbons (nJCF) would be observable in the respective NMR spectra, providing definitive proof of its position on the benzene (B151609) ring.

Expected ¹H, ¹³C, and ¹⁹F NMR Data (Hypothetical) (This table is for illustrative purposes only, as no experimental data has been found.)

NucleusExpected Chemical Shift Range (ppm)Expected Multiplicity and Coupling Constants
¹H (Aromatic)6.5 - 7.5Doublets, Triplets, Doublet of doublets (J ≈ 7-9 Hz for ortho, 2-3 Hz for meta, <1 Hz for para coupling; JHF ≈ 1-10 Hz)
¹H (Ethenyl)5.0 - 6.5Doublet of doublets (geminal, cis, and trans couplings)
¹H (N-Methyl)2.8 - 3.2Singlet or doublet if coupled to NH
¹³C (Aromatic)110 - 160Doublets due to C-F coupling (¹JCF ≈ 240-260 Hz, ²JCF ≈ 15-25 Hz, ³JCF ≈ 5-10 Hz)
¹³C (Ethenyl)110 - 140Singlets or doublets if coupled to fluorine
¹³C (N-Methyl)30 - 40Singlet
¹⁹F-110 to -130Multiplet due to coupling with aromatic protons

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To assemble the complete molecular structure, a series of 2D NMR experiments would be indispensable:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, for example, tracing the spin systems within the aromatic ring and the ethenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. It would be critical for connecting the various fragments of the molecule, such as linking the N-methyl group to the aromatic ring and the ethenyl group to its specific position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. It could be used to confirm the stereochemistry and preferred conformation of the molecule, for example, by observing through-space interactions between the N-methyl protons and the ortho-ethenyl group.

Dynamic NMR Studies for Conformational Exchange or Reaction Monitoring

Dynamic NMR studies could be employed to investigate any conformational changes, such as restricted rotation around the C-N bond or the C-C bond of the ethenyl group. By acquiring spectra at different temperatures, it would be possible to determine the energy barriers for these processes. Additionally, NMR could be used to monitor the progress of reactions involving this compound in real-time.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

HRMS would be used to determine the exact mass of the molecular ion with high precision, which in turn would confirm the elemental composition of this compound. Tandem MS (MS/MS) experiments would involve selecting the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The analysis of these fragments would provide valuable information about the molecular structure and the relative strengths of its chemical bonds.

Expected Fragmentation Pathways (Hypothetical) (This table is for illustrative purposes only, as no experimental data has been found.)

Fragment Ion (m/z)Plausible Structure/Loss
[M - CH₃]⁺Loss of the methyl radical from the N-methyl group
[M - C₂H₃]⁺Loss of the vinyl radical
[M - F]⁺Loss of the fluorine radical
[M - CH₃ - HCN]⁺Subsequent loss of hydrogen cyanide from the [M - CH₃]⁺ ion

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

IR spectroscopy would identify the various functional groups present in this compound by detecting their characteristic vibrational frequencies. Key expected absorptions would include:

N-H stretching: Although this is a tertiary amine, if any secondary amine impurity is present, a weak N-H stretch would be observed around 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethenyl groups would be just below 3000 cm⁻¹.

C=C stretching: Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C=C stretch of the ethenyl group would also fall in this region.

C-N stretching: The aromatic C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ range.

C-F stretching: A strong absorption band characteristic of the C-F bond would be expected in the 1000-1300 cm⁻¹ region.

Out-of-plane C-H bending: The substitution pattern on the aromatic ring would give rise to characteristic bands in the 650-900 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy would provide insights into the electronic structure of the molecule, specifically the π-electron system. The presence of the aniline (B41778) chromophore, extended by the conjugated ethenyl group, would be expected to give rise to characteristic absorption bands in the UV region. The position and intensity of these bands (λmax) would be influenced by the electronic effects of the fluoro and N-methyl substituents. These studies would help in understanding the extent of conjugation and the electronic transitions (e.g., π → π*) within the molecule.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain X-ray crystallography data for this compound. This investigation aimed to elucidate its solid-state structure and the nature of its intermolecular interactions, which are fundamental to understanding its physical and chemical properties.

Despite a thorough review of available resources, no published studies detailing the single-crystal X-ray diffraction analysis of this compound were found. Consequently, specific crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this particular compound are not available in the public domain. The absence of this data precludes a detailed discussion of its unique three-dimensional arrangement in the solid state and the specific intermolecular forces, such as hydrogen bonding or π-π stacking, that govern its crystal packing.

While crystallographic data for analogous compounds, including halogenated and N-alkylated anilines, exist, direct extrapolation of these findings to this compound would be speculative. The presence of the ethenyl group introduces additional conformational flexibility and potential for different packing motifs compared to simpler analogs.

Therefore, the detailed solid-state architecture and the precise intermolecular interactions of this compound remain an area for future experimental investigation.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available
R-factorData not available

Applications of 2 Ethenyl 3 Fluoro N Methylaniline As a Chemical Building Block in Research

Precursor in the Synthesis of Fluorinated Aromatic Heterocycles

Fluorinated aromatic heterocycles are a class of compounds that have garnered significant attention in medicinal chemistry and materials science due to their unique biological activities and physical properties. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. rsc.orgmdpi.com 2-Ethenyl-3-fluoro-N-methylaniline serves as an excellent starting material for the synthesis of these valuable compounds, particularly through intramolecular cyclization reactions involving the ethenyl and aniline (B41778) functionalities.

The vinyl group of this compound can participate in a variety of cyclization reactions, such as palladium-catalyzed intramolecular Heck reactions or acid-catalyzed cyclizations, to form fused heterocyclic systems. semanticscholar.org For instance, the intramolecular cyclization of N-protected 2-vinylanilines is a known method for the synthesis of indoles and other related heterocycles. researchgate.netnih.gov By analogy, this compound can be envisioned as a precursor to novel fluorinated indole derivatives. The fluorine atom at the 3-position of the aniline ring would be retained in the final heterocyclic product, thereby imparting the desirable properties associated with fluorination.

Furthermore, the N-methyl group can influence the regioselectivity of cyclization and the properties of the resulting heterocycle. The synthesis of fluorinated quinolines, another important class of heterocycles, often utilizes fluorinated anilines as starting materials. While direct examples involving this compound are not prevalent in readily available literature, the fundamental principles of heterocyclic synthesis strongly support its utility in constructing novel fluorinated quinoline and indole scaffolds.

Potential Fluorinated Heterocycle Synthetic Approach Key Moieties from Precursor
Fluorinated IndolesIntramolecular Cyclization (e.g., Heck, Radical)Ethenyl group, Aniline nitrogen
Fluorinated QuinolinesCondensation with 1,3-dicarbonyl compounds followed by cyclizationAniline ring
Fluorinated CarbazolesPalladium-catalyzed intramolecular C-H activation/aminationAniline ring, Ethenyl group

Intermediates for Advanced Functional Materials Research (e.g., conductive polymers, optoelectronic materials)

The field of materials science is continuously seeking novel organic molecules that can be tailored for specific electronic and optical applications. Fluorinated organic materials have shown significant promise in this area due to their enhanced stability, electron-accepting properties, and unique solid-state packing. researchgate.netamanote.com The molecular structure of this compound makes it a promising candidate as an intermediate for the synthesis of advanced functional materials.

The ethenyl group provides a handle for polymerization, allowing for the creation of fluorinated conductive polymers. The incorporation of the fluorine atom into the polymer backbone can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve the material's resistance to oxidative degradation. researchgate.net Such polymers could find applications in organic field-effect transistors (OFETs) and other organic electronic devices. rsc.org

In the realm of optoelectronic materials, this aniline derivative can serve as a building block for the synthesis of novel dyes and emitters for devices such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The fluorinated aniline core can be functionalized to tune the photophysical properties of the resulting molecule, such as its absorption and emission wavelengths. The ability to create tailored organic materials is crucial for the advancement of next-generation display and solar energy technologies.

Material Class Potential Application Role of this compound
Conductive PolymersOrganic Field-Effect Transistors (OFETs)Monomer for polymerization via the ethenyl group
Optoelectronic MaterialsOrganic Light-Emitting Diodes (OLEDs)Building block for fluorescent emitters
Dye-Sensitized Solar Cells (DSSCs)Building block for sensitizer dyes

Research into Fluorine-Containing Organic Compounds with Unique Chemical Properties

The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. Research into compounds like this compound contributes to a deeper understanding of these "fluorine effects." The high electronegativity of fluorine and the strength of the carbon-fluorine bond are key factors that lead to these unique properties. mdpi.com

The presence of a fluorine atom on the aniline ring of this compound influences the basicity of the nitrogen atom. Aromatic amines are generally weaker bases than aliphatic amines, and the electron-withdrawing nature of the fluorine atom further reduces the electron density on the nitrogen, making it less basic. ncert.nic.in This modification of basicity can have profound effects on the reactivity of the molecule and its potential applications, for instance, in catalysis or as a ligand for metal complexes.

Furthermore, the fluorine substituent can influence the conformational preferences and intermolecular interactions of the molecule. The study of such fluorinated compounds provides valuable data for computational chemistry models that aim to predict the properties of more complex fluorinated molecules, aiding in the rational design of new drugs and materials.

Property Influence of Fluorine Research Implication
Basicity of Aniline NitrogenDecreased due to the electron-withdrawing effect of fluorine.Altered reactivity in chemical synthesis and coordination chemistry.
Dipole MomentIncreased due to the high electronegativity of fluorine.Affects solubility and intermolecular interactions.
Metabolic StabilityCan be increased by blocking sites of oxidative metabolism.Important for the design of pharmaceuticals.

Probes for Mechanistic Organic Chemistry Studies

The specific arrangement of functional groups in this compound makes it an interesting substrate for studying the mechanisms of various organic reactions. The interplay between the ethenyl, fluoro, and N-methylaniline moieties can provide insights into reaction pathways, transition states, and the influence of electronic and steric effects.

For example, in the context of intramolecular cyclization reactions to form heterocycles, the fluorine atom can serve as a spectroscopic probe. 19F NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving fluorine-containing compounds, as the chemical shift of the fluorine nucleus is highly sensitive to its chemical environment. This allows for detailed kinetic and mechanistic studies that would be more challenging with non-fluorinated analogues.

Moreover, the presence of the fluorine atom ortho to the ethenyl group can influence the regioselectivity and stereoselectivity of reactions involving the double bond. For instance, in electrophilic addition reactions, the electron-withdrawing nature of the fluorine could direct the incoming electrophile to a specific position. By systematically studying the reactivity of this compound and comparing it to its non-fluorinated counterparts, organic chemists can gain a deeper understanding of fundamental reaction mechanisms. chemrxiv.org

Reaction Type Mechanistic Insight Role of the Compound
Intramolecular CyclizationElucidation of reaction pathways and transition states.Substrate with a built-in 19F NMR probe.
Electrophilic Addition to the Ethenyl GroupUnderstanding the directing effects of the ortho-fluoro substituent.Model compound for studying electronic effects on reactivity.
Palladium-Catalyzed Cross-CouplingInvestigating the influence of the fluorine atom on catalyst activity and selectivity.Substrate for exploring the scope and mechanism of C-C and C-N bond formation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.